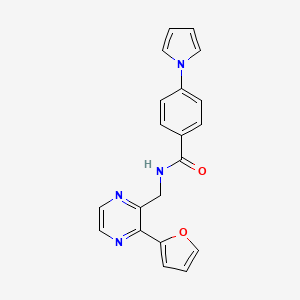

![molecular formula C21H23N5O2 B2485061 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878726-65-9](/img/structure/B2485061.png)

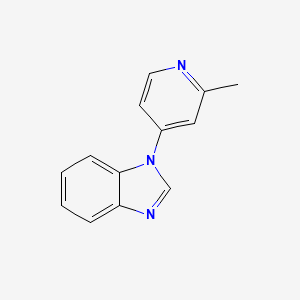

6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a synthetic derivative that falls under the category of mesoionic purinone analogs and imidazo-purine derivatives. Such compounds are synthesized for their unique chemical and physical properties and potential applications in various fields. The structure of this compound suggests it could have interesting interactions due to the presence of dimethylphenyl and purinoimidazole functionalities.

Synthesis Analysis

The synthesis of related mesoionic purinone analogs involves multi-step chemical reactions, starting from base pyrimidinones or similar precursors. These compounds are typically synthesized through reactions such as hydrolytic ring-opening and 1,3-dipolar cycloadditions, as seen in the synthesis of mesoionic imidazo[1,2-c]pyrimidine-2,7-diones from 4-amino-l-methylpyrimidin-6-ones (Coburn & Taylor, 1982).

Molecular Structure Analysis

The molecular structure of compounds like 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione can be characterized using spectroscopic methods such as NMR, IR, and MS, alongside single-crystal X-ray diffraction for precise structural elucidation. These analyses provide insight into the compound's molecular geometry, electronic distribution, and intermolecular interactions (Özdemir, Dinçer, & Cukurovalı, 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions with various reagents and conditions leading to a range of reactions such as N-alkylation, cycloadditions, and ring transformations. The presence of multiple functional groups in its structure allows for diverse chemical behavior under different synthetic conditions (Gobouri, 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular structure. The specific arrangement of atoms and functional groups impacts its phase behavior, solvation, and thermal stability. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties include acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions. The compound's unique structure, especially the mesoionic and imidazole features, confer specific electronic characteristics that influence its chemical behavior, reactivity patterns, and interactions with other molecules.

- (Coburn & Taylor, 1982)

- (Gobouri, 2020)

- (Özdemir, Dinçer, & Cukurovalı, 2010)

Wissenschaftliche Forschungsanwendungen

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives are recognized for their significant role in medicinal chemistry, where they serve as a preferred scaffold due to their diverse biological and pharmacological activities. These compounds are essential in therapeutic and agrochemical applications, contributing to the synthesis of non-natural amino acids with potential medical applications. The Bucherer-Bergs reaction, a method for producing hydantoin, highlights the importance of these derivatives in synthesizing important natural products and potential therapeutics (Shaikh et al., 2023).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been explored for their antitumor properties. Some compounds within this class have progressed beyond preclinical testing stages, demonstrating the potential for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Linagliptin and High-Performance Thin-Layer Chromatography

Research on linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor used in diabetes treatment, involves its chemical analysis using high-performance thin-layer chromatography (HPTLC). This study showcases the application of chromatography in assessing pharmaceuticals, where linagliptin's chemical structure is part of the broader category of purine derivatives (Rode & Tajne, 2021).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity assays, such as the ABTS radical cation-based assays, illuminates the reaction pathways of antioxidants. This research contributes to understanding how certain chemical structures, potentially including the compound of interest, can interact with radicals, providing insights into their antioxidant capabilities (Ilyasov et al., 2020).

Zukünftige Richtungen

: Mironova, E. V., et al. (2012). Molecular and crystal structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid. Journal of Structural Chemistry, 53(3), 361–364. Link

: Corson, N. W., Aberle, N., & Crews, C. M. (2008). ACS Chem. Biol., 3(11), 677–692.

: Potashman, M. H., & Duggan, M. E. (2009). J. Med. Chem., 52(5), 1231–1246.

Eigenschaften

IUPAC Name |

6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-12(2)10-25-19(27)17-18(23(6)21(25)28)22-20-24(17)11-14(4)26(20)16-9-7-8-13(3)15(16)5/h7-9,11H,1,10H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKZLLVBJZKZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

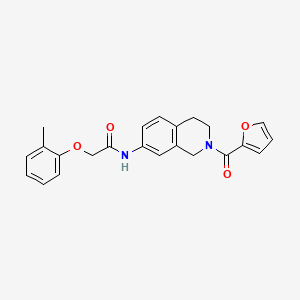

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)

![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)

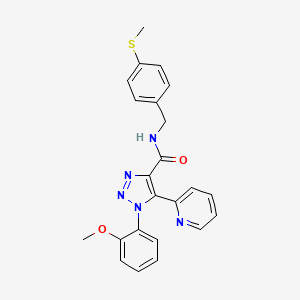

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)

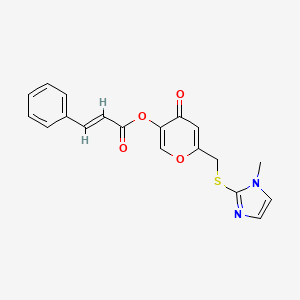

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)